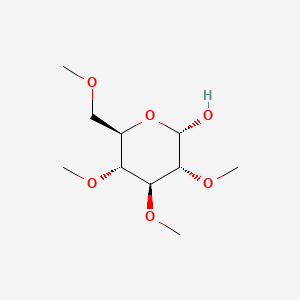
2-Methylhepta-5,6-dien-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhepta-5,6-dien-3-yn-2-ol is an organic compound with the molecular formula C8H10O. It is characterized by the presence of both alkyne and allene functional groups, making it a unique and versatile molecule in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhepta-5,6-dien-3-yn-2-ol typically involves multi-step procedures. One common method includes the use of propargyl alcohol and diisopropylamine in the presence of copper(I) iodide and paraformaldehyde in tetrahydrofuran (THF) as the solvent. The reaction mixture is heated to reflux for 24 hours, followed by workup procedures involving acidification and extraction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhepta-5,6-dien-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
2-Methylhepta-5,6-dien-3-yn-2-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving alkynes and allenes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylhepta-5,6-dien-3-yn-2-ol involves its interaction with molecular targets through its alkyne and allene groups. These functional groups can participate in various chemical reactions, such as cycloadditions and nucleophilic additions, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylhexa-3,5-diyn-2-ol
- 5-Hexen-3-yn-2-ol, 2-methyl-
- 3,5-Heptadien-2-one, 6-methyl-
Uniqueness
2-Methylhepta-5,6-dien-3-yn-2-ol is unique due to the presence of both alkyne and allene groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one type of functional group .
Propriétés
Numéro CAS |
2749-80-6 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
InChI |
InChI=1S/C8H10O/c1-4-5-6-7-8(2,3)9/h5,9H,1H2,2-3H3 |
Clé InChI |
XVGLVEQZJDHQFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC=C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)

![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
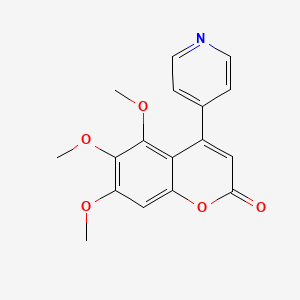
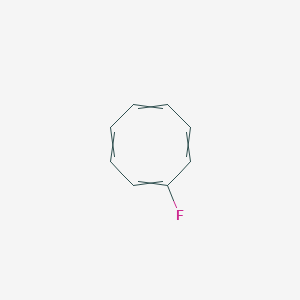

![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
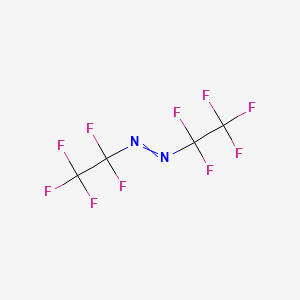
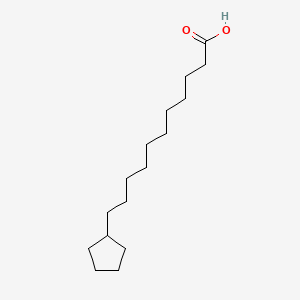
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
